molecular formula C19H15ClN4OS B13380756 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B13380756
M. Wt: 382.9 g/mol
InChI Key: PYIIQIJQLLANTQ-LSHDLFTRSA-N
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Description

2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic compound with a unique structure that combines elements of pyrazole, thiophene, and nitrile groups

Properties

Molecular Formula

C19H15ClN4OS

Molecular Weight

382.9 g/mol

IUPAC Name

2-[(E)-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C19H15ClN4OS/c1-11-16(19(25)24(23-11)13-7-5-12(20)6-8-13)10-22-18-15(9-21)14-3-2-4-17(14)26-18/h5-8,10,23H,2-4H2,1H3/b22-10+

InChI Key

PYIIQIJQLLANTQ-LSHDLFTRSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)/C=N/C3=C(C4=C(S3)CCC4)C#N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=C(C4=C(S3)CCC4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include chlorinated solvents, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of the compound is C20H17ClN4SC_{20}H_{17}ClN_4S with a molecular weight of 396.89 g/mol. The structure includes a chlorophenyl group, a pyrazole ring, and a thiophene moiety, which are known to contribute to various biological activities.

Property Value
Molecular FormulaC20H17ClN4S
Molecular Weight396.89 g/mol
IUPAC NameThis compound
InChI KeyNXIMPALAKTWRJJ-FOKLQQMPSA-N

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that pyrazole-based compounds could effectively target specific cancer pathways, leading to reduced tumor growth in vivo .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies showing that pyrazole derivatives possess activity against various bacterial strains. For example, a recent review highlighted the antibacterial efficacy of substituted pyrazoles against resistant strains such as Staphylococcus aureus and Escherichia coli, suggesting that the compound may also exhibit similar properties .

Anti-inflammatory Activity

Anti-inflammatory effects have been attributed to compounds containing thiophene and pyrazole structures. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research has shown that certain pyrazole derivatives outperform conventional anti-inflammatory drugs like diclofenac in terms of efficacy .

The biological activity of this compound may be linked to its ability to interact with specific molecular targets within cells. For example:

  • Inhibition of Enzymes : Compounds similar to this one have been shown to inhibit enzymes such as phospholipases, which are crucial in inflammatory responses .
  • Targeting Cancer Pathways : The interaction with signaling pathways involved in cell proliferation and survival may lead to apoptosis in cancer cells .

Case Studies

  • Anticancer Study : In vitro studies on similar pyrazole compounds demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity.
  • Antimicrobial Testing : A study evaluated the antibacterial activity of various substituted pyrazoles against clinical isolates of E. coli and K. pneumoniae, revealing that many derivatives showed promising results in inhibiting bacterial growth at low concentrations.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

The synthesis likely involves multi-step reactions, including cyclization and condensation. A plausible approach:

  • Step 1 : Prepare the pyrazolone core by condensing 4-chlorophenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form 1-(4-chlorophenyl)-3-methyl-5-pyrazolone.
  • Step 2 : Introduce the methylideneamino group via Schiff base formation using a formaldehyde equivalent.
  • Step 3 : Couple the pyrazole intermediate with a cyclopenta[b]thiophene-3-carbonitrile precursor, synthesized via cyclization of thiophene derivatives with cyclopentadiene followed by nitrile functionalization .
  • Characterization : Use NMR (¹H/¹³C) to confirm intermediate structures, HPLC for purity (>95%), and mass spectrometry (HRMS) for molecular ion validation .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Single-crystal X-ray diffraction provides definitive confirmation of the 3D structure, particularly for resolving stereochemistry and hydrogen bonding (e.g., R factor < 0.05, data-to-parameter ratio > 15) .
  • FT-IR identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O at ~1680 cm⁻¹).
  • 2D NMR (COSY, HSQC) resolves coupling between the pyrazole and cyclopenta[b]thiophene moieties, addressing overlap in aromatic regions .

Q. How to design initial biological activity screening protocols?

  • In vitro assays : Prioritize kinase inhibition or antimicrobial activity based on structural analogs (e.g., pyrazole-thiophene hybrids in ). Use MTT assays for cytotoxicity (IC₅₀) and enzyme-linked assays (e.g., EGFR kinase) at 1–100 µM concentrations.
  • Positive controls : Compare with known inhibitors (e.g., imatinib for kinases). Include solvent controls (DMSO < 0.1%) to rule out artifacts .

Advanced Research Questions

Q. How to optimize reaction yields when scaling up synthesis?

  • Solvent screening : Replace pyridine ( ) with greener alternatives (e.g., ethanol/water mixtures) to improve atom economy.
  • Catalysis : Test Lewis acids (e.g., ZnCl₂) for cyclization steps, monitoring via in-situ IR to reduce side products.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/EtOH) to isolate high-purity product (>98%) .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Case study : If experimental ¹H NMR shifts for the pyrazole NH deviate from DFT calculations, perform variable-temperature NMR to assess hydrogen bonding or tautomerism.
  • Validation : Cross-reference with X-ray crystallography (e.g., C–C bond length accuracy ±0.003 Å) to confirm the dominant tautomer .

Q. What computational strategies predict binding modes in biological targets?

  • Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1QCF) to model interactions. Focus on the pyrazole and nitrile groups as hydrogen bond donors/acceptors.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å). Validate with MM-PBSA binding free energy calculations .

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